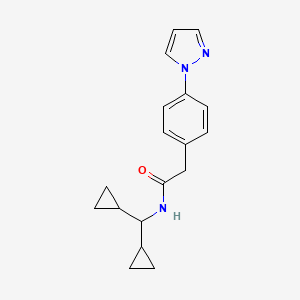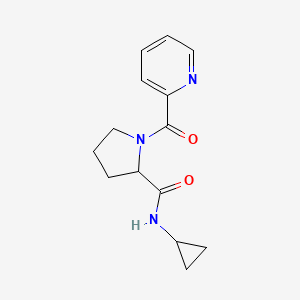![molecular formula C19H27N3O3S2 B7635268 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Buprenorphine, which is a partial opioid agonist that is commonly used in the treatment of opioid addiction and pain management. In
作用機序
The mechanism of action of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea involves its partial agonist activity at the mu-opioid receptor. Buprenorphine binds to the receptor with high affinity and produces a partial activation of the receptor, resulting in a reduced response to other opioids. This mechanism of action makes buprenorphine an effective treatment for opioid addiction and pain management.
Biochemical and Physiological Effects
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea has several biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, which are all typical effects of opioids. However, the partial agonist activity of buprenorphine results in a lower risk of respiratory depression and overdose compared to full agonist opioids. Buprenorphine also has a long half-life, which allows for less frequent dosing and improved patient compliance.
実験室実験の利点と制限
The advantages of using 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea in lab experiments include its well-established mechanism of action, high potency, and low risk of respiratory depression and overdose. Buprenorphine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using buprenorphine in lab experiments include its partial agonist activity, which may result in different effects compared to full agonist opioids. The long half-life of buprenorphine may also make it difficult to control the dose and duration of exposure in lab experiments.
将来の方向性
There are several future directions for the research and development of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea. One area of interest is the development of new formulations and delivery methods for buprenorphine, which may improve patient compliance and reduce the risk of diversion and misuse. Another area of research is the investigation of buprenorphine's potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to explore the long-term safety and efficacy of buprenorphine in the treatment of opioid addiction and pain management.
合成法
The synthesis of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea involves a series of chemical reactions starting from the precursor compound thebaine. Thebaine is first converted to norbuprenorphine, which is then further transformed into buprenorphine. The synthesis process involves several steps, including acetylation, reduction, and condensation reactions. The final product is then purified using chromatography techniques to obtain a pure compound.
科学的研究の応用
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea has been extensively studied for its potential therapeutic applications. It is commonly used in the treatment of opioid addiction and pain management due to its partial agonist activity at the mu-opioid receptor. Buprenorphine has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-2-13-27(24,25)22-11-8-16(9-12-22)21-19(23)20-10-7-15-14-26-18-6-4-3-5-17(15)18/h3-6,14,16H,2,7-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCQAVVKFMHHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(=O)NCCC2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)




![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)